Home > Products > Screening Compounds P1291 > (4-Formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate
(4-Formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate - 956790-62-8

(4-Formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate

Catalog Number: EVT-2793421
CAS Number: 956790-62-8
Molecular Formula: C21H16BrN3O4
Molecular Weight: 454.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate

Compound Description: This specific compound consists of a pyrazole core with a 4-ethyl carboxylate group and a 3-(4-methoxyphenyl) substituent. The key difference lies in the presence of a 5-methylcarbamoyl group instead of the 3-bromophenyl and 2-cyanoethyl substituents found in the target compound.

3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

Compound Description: This class of compounds incorporates a pyrazole ring with a 4-methoxyphenyl substituent at the 5-position, connected to a triazolothiadiazole system.

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: These two compounds are designed as potential radioligands for imaging cerebral cannabinoid receptors (CB1).

Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Compound Description: This compound features a pyrazole ring structure with a 5-ethyl carboxylate, a 3-(4-methoxyphenyl) substituent, and a 1-(2-bromoethyl) group.

2-{4-[3-aryl-1-phenylpyrazol-4-yl]-1,2,3-triazol-1-yl}-1-(4-methyl-2-aryl-1,3-thiazol-5-yl)ethanol

Compound Description: These derivatives feature a pyrazole ring with 3-aryl and 1-phenyl substituents, linked to a triazole and further connected to a thiazole ring system. These compounds were found to have potential antifungal activity.

(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

Compound Description: This molecule features a pyrazole ring substituted with a 4-methoxyphenyl group at the 3-position and a phenyl group at the 1-position. It also includes a prop-2-en-1-one moiety at the 4-position, with a 4-bromophenyl group attached.

Methyl 2-(4-bromophenyl)-1-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate

Compound Description: This molecule comprises a pyrazole ring with a 5-tert-butyl group at the 3-position, attached to a benzimidazole system bearing a 4-bromophenyl group at the 2-position and a 5-methyl carboxylate.

Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

Compound Description: This compound features a benzimidazole core with a 4-bromophenyl group at the 2-position, a 5-ethyl carboxylate group, and a [3-(1H-imidazol-1-yl)propyl] substituent at the 1-position.

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Compound Description: This compound consists of a fused pyrazolopyridine system with a 6-(4-methoxyphenyl) substituent, a 5-ethyl carboxylate, and 1-methyl and 4-methylsulfanyl groups. A phenyl group is attached to the pyrazole ring at the 3-position.

1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives

Compound Description: This series of heterocyclic derivatives features a central 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole moiety, modified with various substituents including 1,2,4-triazole-3(4H)-one, 1H-pyrazol-5(4H)-one, 1H-pyrazol-4-carbonitrile, pyridine-3-carbonitrile, pyrimidine-5-carbonitrile, methylpyrimidin-2(1H)-one or thione, pyrimidine-5-carboxylate, quinazolin-5(6H)-one, and indeno[1,2-d]pyrimidin-5-one. Many of these compounds exhibited significant anti-inflammatory activities.

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: This complex molecule includes a pyrrolidine ring with a 4-bromophenyl group at the 3-position and a methyl carboxylate group at the 2-position. Notably, it also incorporates a 4-methoxyphenyl group within its structure.

4-Benzoyl-N-(N’,N’-dialkylcarbamyl)-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxamide and Alkyl 4-benzoyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate

Compound Description: These pyrazole derivatives possess a 4-benzoyl, 1-(4-methoxyphenyl), and 5-phenyl substitution pattern on the pyrazole core. The former series features a 3-carboxamide group modified with N’,N’-dialkylcarbamyl, while the latter series possesses a 3-carboxylate ester.

5-[3-(4-methoxyphenyl)-1-benzylpyrazole-5-yl]-2-[N-(4-bromophenyl)acetamide-2-ylthio]-1,3,4-oxadiazole

Compound Description: This compound incorporates a pyrazole ring with 3-(4-methoxyphenyl) and 1-benzyl substituents at the 5-position, connected to a 1,3,4-oxadiazole system. The oxadiazole ring further bears a thioacetamide group with a 4-bromophenyl substituent. This compound exhibited good inhibition activities against the Hep G2 cell line.

Zn2(μ-dmpz)2(Hdmpz)2(L4)2 [HL4 = 3-(4-methoxyphenyl)acrylic acid]

Compound Description: This zinc(II) complex contains 3,5-dimethylpyrazole (Hdmpz) and a carboxylate ligand derived from 3-(4-methoxyphenyl)acrylic acid (HL4). It exhibits a dinuclear structure with each zinc ion in a tetrahedral environment. The carboxylate ligand acts as a monodentate ligand, while pyrazole is coordinated both terminally and in a bridging fashion.

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

Compound Description: This compound features a pyrazole core with a 4-methyl group, 5-(4-methoxyphenyl) substituent, and a 3-carboxamide group modified with a 1-cyanocyclohexyl group. It shows high affinity and selectivity for binding to CB1 receptors.

-nitrophenyl-4-(dibenzo[d] [, ]dioxol-5-yl (hydroxy) methyl) piperidine-1-carboxylate (JZL184) and 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide (AM281)

Compound Description: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), while AM281 is a selective CB1 receptor antagonist.

Methyl 3-diazo-2-(2,4-dimethylphenyl)-4-phenyl-3H-pyrrole-5-carboxylate

Compound Description: This compound belongs to a class of β-diazopyrrole derivatives that exhibit cytotoxic activity by inducing apoptosis in THP-1 cells. It features a pyrrole core with a diazo group at the 3-position, a methyl carboxylate group at the 5-position, and 2,4-dimethylphenyl and phenyl substituents at the 2- and 4-positions, respectively.

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. It exhibits nanomolar affinity for both rat brain and human CB1 receptors and antagonizes the inhibitory effects of the cannabinoid agonist CP 55,940 in various in vitro and in vivo models.

Methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates

Compound Description: This series of compounds features a fused pyrazolopyrimidine system with a 6-benzoyl group, a 5-methyl carboxylate, and a 7-arylcarbamoyl group. The pyrazole ring also has a 3-phenyl substituent. These compounds serve as potential intermediates for synthesizing novel heterocyclic systems for pharmacological applications.

Teneligliptin

Compound Description: Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Compound Description: This compound, a furo[3,2-b]pyrrole derivative, serves as a key intermediate in the synthesis of various furo[3,2-b]pyrrole derivatives, including furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate.

3-(3-aryl-4-formyl-1-pyrazolyl)propionic acids and their amides

Compound Description: This series of compounds contains a pyrazole ring with a 4-formyl group and a 3-(3-aryl) substituent. The 1-position of the pyrazole is linked to a propionic acid moiety, which can be further modified into amides.

1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one

Compound Description: These compounds feature a fused pyrazolopyrimidine ring system with an aryl substituent at the 1-position. These molecules were investigated as potential anticonvulsant agents.

[O-methyl-11C][N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-bromophenyl)-4-methyl-1H-pyrazole-3-carboxamide] ([11C]4), [11C]NIDA 41087 ([11C]3), and [11C]JHU75575 ([11C]5)

Compound Description: These are three 11C-labeled 1,5-diarylpyrazoles developed as potential PET radioligands for imaging cannabinoid CB1 receptors in the brain.

6-Amino-3-ethyl-4-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4H-pyrano(3,2-d)pyrazole-5-carbonitrile (3)

Compound Description: This polyfunctionalized phenol derivative features a pyrano[3,2-d]pyrazole core with a 4-(4-hydroxy-3-methoxyphenyl) substituent, a 5-carbonitrile group, and a 3-ethyl substituent. It demonstrates high antioxidant activity in lubricating oils.

Properties

CAS Number

956790-62-8

Product Name

(4-Formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.28

InChI

InChI=1S/C21H16BrN3O4/c1-28-19-10-14(13-26)6-7-18(19)29-21(27)17-12-25(9-3-8-23)24-20(17)15-4-2-5-16(22)11-15/h2,4-7,10-13H,3,9H2,1H3

InChI Key

AZGQJZDHRTUXDQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.